

Spectroscopic Characterization Guide: 4-Morpholinopyridine-3-boronic Acid Pinacol Ester

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Compound of Interest

Compound Name: 4-Morpholinopyridine-3-boronic acid pinacol ester

CAS No.: 2096333-47-8

Cat. No.: B6338124

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Executive Summary & Application Context

In the synthesis of PI3K inhibitors and other heterocyclic pharmacophores, **4-Morpholinopyridine-3-boronic acid pinacol ester** (CAS: 487048-28-0) serves as a critical Suzuki-Miyaura coupling partner. Its value lies in the stability of the pinacol ester (Bpin) moiety compared to the free boronic acid, and the solubilizing effect of the morpholine ring.

However, the amphiphilic nature of this molecule—containing a basic pyridine nitrogen, a Lewis-acidic boron center, and a lipophilic morpholine tail—creates unique NMR challenges. This guide provides a comparative analysis of its

¹H NMR signature against its primary degradation products (boronic acid) and precursors, enabling researchers to validate purity with high confidence.

Structural Analysis & Expected Chemical Shifts[1]

To interpret the spectrum accurately, we must deconstruct the electronic environment of the molecule. The pyridine ring is electron-deficient, but the morpholine at the 4-position acts as a

strong electron donor (resonance effect), significantly shielding the adjacent protons.

Diagnostic Signal Assignments (CDCl₃, 400 MHz)

The following table outlines the expected chemical shifts based on substituent additivity rules and analogous pyridine-boronate systems.

Proton Assignment	Type	Approx. Shift (ppm)	Multiplicity	Mechanistic Insight
H-2 (Pyridine)	Ar-H	8.60 – 8.75	Singlet (s)	Most deshielded due to proximity to Pyridine-N and Bpin (anisotropy). Key diagnostic peak.
H-6 (Pyridine)	Ar-H	8.20 – 8.35	Doublet (d)	Deshielded by Pyridine-N; couples with H-5 (Hz).
H-5 (Pyridine)	Ar-H	6.75 – 6.90	Doublet (d)	Upfield shift. Shielded by the ortho-morpholine oxygen/nitrogen lone pair donation.
Morpholine (O-CH)	Aliph	3.80 – 3.85	Triplet/Multiplet	Characteristic ether region signals.
Morpholine (N-CH)	Aliph	3.15 – 3.25	Triplet/Multiplet	Adjacent to nitrogen; distinct from O-CH .
Pinacol (CH)	Methyl	1.35 – 1.37	Singlet (s)	Integration of 12H confirms the ester is intact.

“

Technical Note: The Boron atom has a quadrupole moment (

). While this affects

B and

C spectra (broadening C-B peaks), it generally does not broaden proton signals in the pinacol ester form. However, partial hydrolysis can lead to line broadening.

Comparative Analysis: Alternatives & Impurities

A "clean" spectrum is rare. You must be able to distinguish the target from its common "alternatives"—specifically, the hydrolyzed acid and the protodeboronated byproduct.

Target vs. Free Boronic Acid (Hydrolysis)

Boronic esters are susceptible to hydrolysis in the presence of atmospheric moisture, reverting to 4-Morpholinopyridine-3-boronic acid.

- The Indicator: Monitor the region at 1.35 ppm.
 - Target (Ester): Sharp singlet (12H) at ~1.35 ppm.
 - Impurity (Acid): The 1.35 ppm peak disappears. A broad singlet (OH) may appear variable between 5.0–8.0 ppm depending on concentration and water content.
 - Shift Drift: The Pyridine H-2 signal often shifts slightly upfield (0.05–0.1 ppm) in the free acid due to changes in the boron's hybridization and hydrogen bonding.

Target vs. Protodeboronation (4-Morpholinopyridine)

The most common side reaction during storage or coupling is the loss of the boron group entirely.

- The Indicator: Loss of the H-2 Singlet.

- Target: H-2 is a singlet (or fine doublet) at >8.6 ppm.
- Byproduct: The proton at position 3 (replacing Boron) becomes a multiplet coupling with H-2 and H-4. The spectrum reverts to the symmetry of a mono-substituted pyridine, often showing a complex pattern in the 6.5–8.3 ppm range.

Target vs. Regioisomer (2-Morpholinopyridine-3-Bpin)

If the morpholine was introduced via nucleophilic aromatic substitution (S

Ar) on a di-halogenated precursor, regioisomers are possible.

- Differentiation:
 - 4-Morpholino (Target): H-5 and H-6 are vicinal (coupling Hz).
 - 2-Morpholino (Isomer): The proton pattern changes significantly. If the morpholine is at position 2, the remaining protons (H-4, H-5, H-6) form a different coupling system, typically pushing the most shielded proton (H-5) to a different chemical environment.

Experimental Protocol for Validation

To ensure reproducibility and minimize "ghost" peaks caused by solvent interactions, follow this protocol.

Step 1: Solvent Selection

- Primary Choice: CDCl

(Chloroform-d).

- Why: Provides the sharpest resolution for the pinacol methyls.
- Risk: Acidic traces in CDCl

can catalyze hydrolysis. Neutralize the solvent by passing it through a small plug of basic alumina or storing it over K

CO

if the bottle is old.

- Alternative: DMSO-d
- .
- Why: Use if the compound is insoluble or if observing the boronic acid -OH groups is necessary.
- Note: DMSO is hygroscopic; water peaks (3.33 ppm) may obscure morpholine signals.

Step 2: Sample Preparation

- Weigh 5–10 mg of the pinacol ester.^[1]
- Dissolve in 0.6 mL of solvent.
- Critical: Ensure the solution is clear. Turbidity suggests boronic acid oligomerization (boroxines). Filter through a cotton plug if necessary.

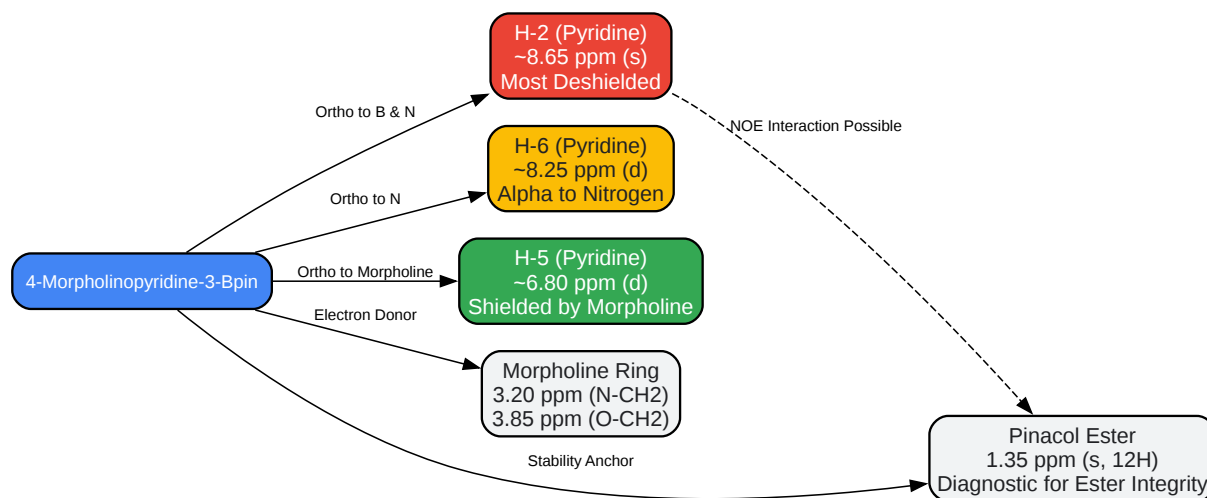
Step 3: Acquisition Parameters^{[3][4]}

- Pulse Angle: 30° (ensures accurate integration).
- Relaxation Delay (d1): Set to
seconds.
 - Reasoning: The methyl protons (12H) and the isolated H-2 pyridine proton have different T1 relaxation times. A short delay will under-integrate the methyls, leading to a false calculation of purity.

Visualizations

Diagram 1: Structural Assignment Logic

This diagram correlates the chemical structure with the NMR logic described above.

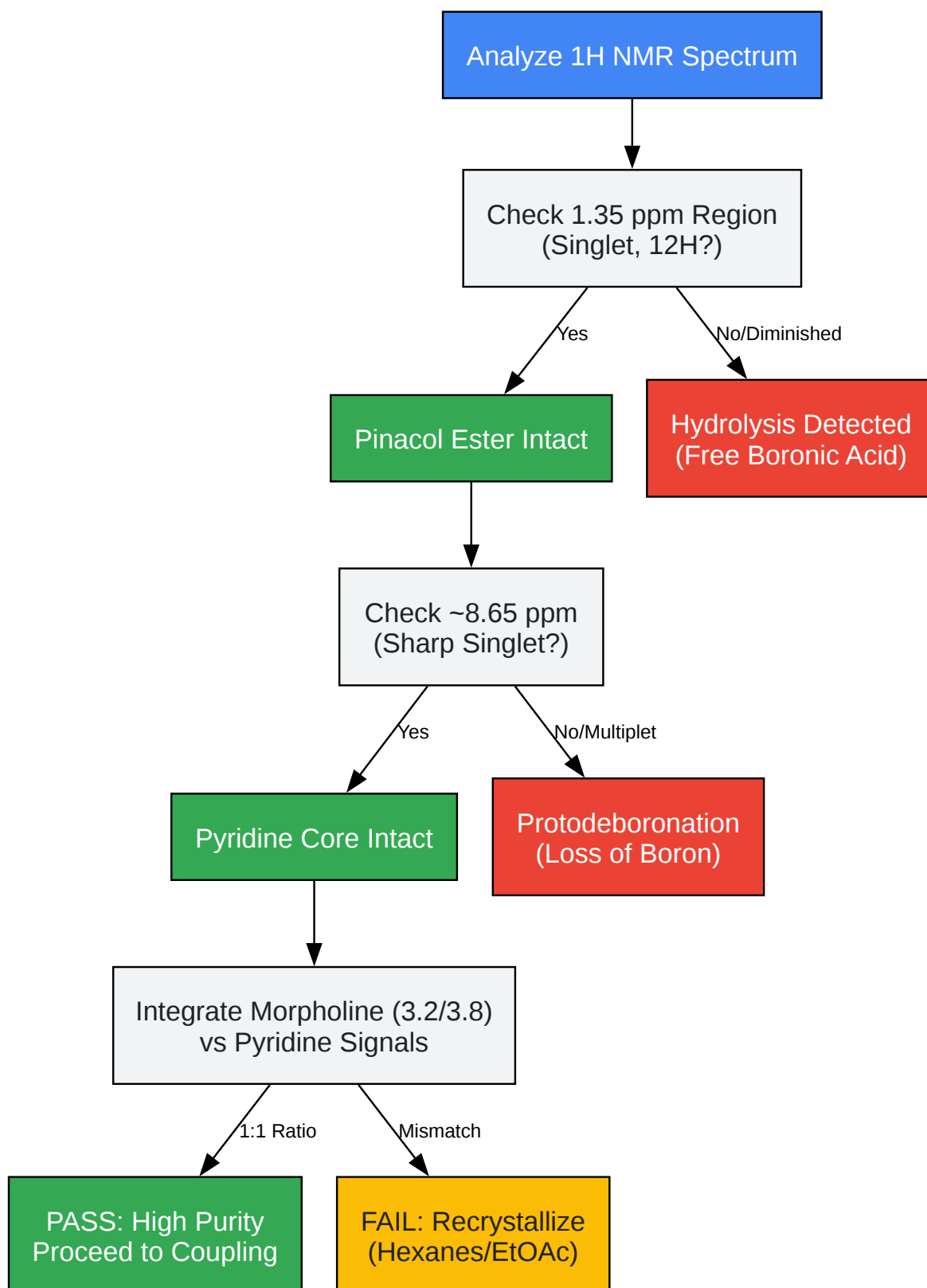


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Caption: Structural correlation of 4-Morpholinopyridine-3-Bpin protons to their diagnostic chemical environments.

Diagram 2: Purity Decision Tree

A self-validating workflow to determine if the reagent is suitable for coupling.



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Caption: Step-by-step decision logic for validating reagent quality before synthesis.

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